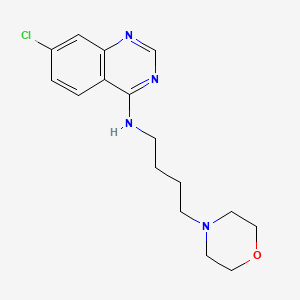
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
准备方法
The synthesis of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to prepare the 7-chloro-substituted derivative . Another method involves the reaction of anthranilic acid with excess formamide at elevated temperatures . Industrial production methods often utilize metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis to enhance yield and efficiency .
化学反应分析
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a chlorine atom with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. Major products formed from these reactions include substituted quinazolinones and Schiff bases .
科学研究应用
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine involves the inhibition of specific enzymes and receptors. For example, it can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in certain cancer cells . This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar compounds to 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine include other quinazoline derivatives such as gefitinib and erlotinib . These compounds also inhibit EGFR tyrosine kinase but differ in their specific substituents and pharmacokinetic properties . The unique morpholin-4-ylbutyl substituent in this compound may confer distinct biological activities and improved selectivity for certain molecular targets .
属性
IUPAC Name |
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c17-13-3-4-14-15(11-13)19-12-20-16(14)18-5-1-2-6-21-7-9-22-10-8-21/h3-4,11-12H,1-2,5-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEQNBQKYOVHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













